molecular formula C18H15NO3 B087795 Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate CAS No. 13180-36-4

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Cat. No.: B087795
CAS No.: 13180-36-4
M. Wt: 293.3 g/mol
InChI Key: KAXJGTFTNGYKFK-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an ethanol solvent under reflux conditions . Another method involves the cyclization of 2-phenylquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)15-16(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17(15)20/h3-11H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXJGTFTNGYKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302629
Record name ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13180-36-4
Record name NSC152205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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